Structural Differentiation: N,N-Diphenyl vs. N-Phenyl Substitution at the Acetamide Terminus
The target compound incorporates two phenyl rings at the acetamide nitrogen (N,N-diphenyl), whereas the closest cataloged analog bears a single N-phenyl group (CAS 30065-33-9) . This difference increases molecular weight from 283.35 to 359.45 g/mol (+76.1 Da), adds one phenyl ring, and reconfigures the amide from secondary to tertiary. Chemometric analyses of diphenylacetamide derivative series demonstrate that N-substituent identity is the primary driver of chromatographically determined lipophilicity (R_M⁰) and computationally predicted bioactivity scores, with polarity exerting greater influence than substituent electronic effects [1]. The N,N-diphenyl motif eliminates the amide N-H hydrogen bond donor present in mono-phenyl analogs, predictably altering hydrogen-bonding capacity and target binding geometry [2].
| Evidence Dimension | Molecular weight, H-bond donor count, and lipophilicity determinants |
|---|---|
| Target Compound Data | MW 359.45 g/mol; 0 H-bond donors at amide N; N,N-diphenyl tertiary amide |
| Comparator Or Baseline | 2-(1H-Benzimidazol-2-ylsulfanyl)-N-phenylacetamide: MW 283.35 g/mol; 1 H-bond donor (amide N-H); N-phenyl secondary amide |
| Quantified Difference | ΔMW = +76.1 Da (+26.9%); loss of one H-bond donor |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature (no experimental assay data available for the target compound) |
Why This Matters
The absence of the amide N-H hydrogen bond donor in the N,N-diphenyl compound alters its hydrogen-bonding profile, which directly impacts target recognition, solubility, and membrane permeability relative to N-phenyl analogs—making the two non-interchangeable in any assay where amide NH engagement is mechanistically relevant.
- [1] Vastag G, Apostolov S, Mijin D, Grbović L, Milošević B. Chemometric study of chromatographic and computational bioactivity parameters of diphenylacetamides. Journal of Chemometrics. 2019; 33(3):e3091. DOI: 10.1002/cem.3091. View Source
- [2] Khlebnikov AI, Schepetkin IA, Kirpotina LN, Quinn MT. Molecular docking of 2-(benzimidazol-2-ylthio)-N-phenylacetamide-derived small-molecule agonists of human formyl peptide receptor 1. Journal of Molecular Modeling. 2012; 18(6):2831-2850. DOI: 10.1007/s00894-011-1307-x. View Source
